Butyryl Coenzyme A lithium salt
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Overview
Description
Butyryl Coenzyme A lithium salt is a derivative of butyric acid and coenzyme A. It is an organic compound that plays a crucial role in various metabolic pathways, including fatty acid metabolism, fermentation, and the degradation of 4-aminobutanoate (GABA) . This compound is often used as a substrate in biochemical studies and has applications in lipid and butanoate metabolism .
Scientific Research Applications
Butyryl Coenzyme A lithium salt has a wide range of applications in scientific research:
Chemistry: It is used as a substrate in studies involving enzyme kinetics and metabolic pathways.
Medicine: It is involved in the study of metabolic disorders and the development of therapeutic agents targeting metabolic pathways.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Butyryl Coenzyme A lithium salt typically involves the reaction of butyric acid with coenzyme A in the presence of lithium ions. The reaction conditions often include a controlled temperature and pH to ensure the stability of the compound. The synthesis can be carried out in a laboratory setting using standard organic synthesis techniques .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes the purification of the compound to achieve a high level of purity, often exceeding 90% . The compound is then stored at low temperatures to maintain its stability.
Chemical Reactions Analysis
Types of Reactions
Butyryl Coenzyme A lithium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form crotonyl-CoA.
Reduction: It can be reduced to butyryl-CoA.
Substitution: It can participate in substitution reactions with other coenzyme A derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like NAD+ and reducing agents like NADH. The reactions are typically carried out under physiological conditions, with a pH around 7.0 and a temperature of 25°C .
Major Products
The major products formed from these reactions include crotonyl-CoA, acetyl-CoA, and butyryl-CoA .
Mechanism of Action
Butyryl Coenzyme A lithium salt exerts its effects by acting as a substrate for various enzymes, including butyryl-CoA dehydrogenase. This enzyme catalyzes the oxidation of butyryl-CoA to crotonyl-CoA, which is a key step in fatty acid metabolism . The compound also participates in the regulation of cellular processes through post-translational modifications of proteins .
Comparison with Similar Compounds
Similar Compounds
Isobutyryl Coenzyme A: A short-chain branched acyl-CoA that provides the starter unit for the biosynthesis of myxalamid B.
Acetyl Coenzyme A: An important molecule in metabolism, used in the synthesis and oxidation of fatty acids.
Uniqueness
Butyryl Coenzyme A lithium salt is unique due to its specific role in butanoate metabolism and its involvement in post-translational histone modification by butyrylation . This makes it distinct from other coenzyme A derivatives, which may not participate in these specific pathways.
Properties
IUPAC Name |
trilithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-(2-butanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H42N7O17P3S.3Li/c1-4-5-16(34)53-9-8-27-15(33)6-7-28-23(37)20(36)25(2,3)11-46-52(43,44)49-51(41,42)45-10-14-19(48-50(38,39)40)18(35)24(47-14)32-13-31-17-21(26)29-12-30-22(17)32;;;/h12-14,18-20,24,35-36H,4-11H2,1-3H3,(H,27,33)(H,28,37)(H,41,42)(H,43,44)(H2,26,29,30)(H2,38,39,40);;;/q;3*+1/p-3/t14-,18-,19-,20+,24-;;;/m1.../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSSSPMGDEUHRDN-WSRMJXCZSA-K |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].[Li+].CCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].[Li+].[Li+].CCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H39Li3N7O17P3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
855.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102282-28-0 |
Source
|
Record name | Butyryl coenzyme A lithium salt hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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